molecular formula C15H12ClNOS2 B243080 2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl 4-chlorophenyl ether

2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl 4-chlorophenyl ether

Cat. No. B243080
M. Wt: 321.8 g/mol
InChI Key: XTJLTIQGVOXXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl 4-chlorophenyl ether, commonly known as BZT, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of thiazoles and has been synthesized through various methods. BZT has been found to exhibit several biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and research.

Mechanism of Action

The mechanism of action of BZT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. BZT has been found to inhibit the activity of protein kinase CK2, which plays a crucial role in cell growth and proliferation. BZT has also been found to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
BZT has been found to exhibit several biochemical and physiological effects, including its ability to inhibit the activity of protein kinase CK2, inhibit the aggregation of beta-amyloid peptides, and induce apoptosis in cancer cells. BZT has also been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

BZT has several advantages for use in lab experiments, including its ability to selectively inhibit protein kinase CK2 and its potential use as a fluorescent probe for the detection of metal ions. However, BZT also has some limitations, including its potential toxicity and the need for careful handling and purification during synthesis.

Future Directions

There are several future directions for the study of BZT, including its potential use as a therapeutic agent for the treatment of Alzheimer's disease and cancer. Further research is needed to fully understand the mechanism of action of BZT and to identify any potential side effects or limitations. BZT may also have potential applications in the field of materials science, as it has been found to exhibit fluorescent properties and could be used as a sensor for the detection of various molecules.

Synthesis Methods

BZT can be synthesized through various methods, including the reaction of 2-mercaptobenzothiazole with 4-chlorophenacyl chloride in the presence of a base, or the reaction of 2-mercaptobenzothiazole with 4-chlorophenyl methyl ether in the presence of a catalyst. The synthesis of BZT requires careful handling and purification to obtain a pure compound.

Scientific Research Applications

BZT has been extensively studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a selective inhibitor of protein kinase CK2. BZT has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid peptides.

properties

Molecular Formula

C15H12ClNOS2

Molecular Weight

321.8 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C15H12ClNOS2/c16-11-5-7-12(8-6-11)18-9-10-19-15-17-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2

InChI Key

XTJLTIQGVOXXSC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCCOC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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